molecular formula C21H20N2O4 B11146076 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one

5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11146076
M. Wt: 364.4 g/mol
InChI Key: JFMYBNIKKRNSGV-UHFFFAOYSA-N
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Description

The compound 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is a coumarin-pyrazoline hybrid. Its molecular formula is C₂₄H₂₄N₂O₅, with a molecular weight of 438.5 g/mol (exact value may vary slightly depending on isotopic composition) . Structurally, it features a coumarin backbone substituted with three methyl groups (at positions 3, 4, and 7), a hydroxyl group at position 5, and a pyrazoline ring at position 4. The pyrazoline moiety is further substituted with a 4-hydroxyphenyl group.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C21H20N2O4/c1-10-8-17-19(11(2)12(3)21(26)27-17)20(25)18(10)16-9-15(22-23-16)13-4-6-14(24)7-5-13/h4-8,15,22,24-25H,9H2,1-3H3

InChI Key

JFMYBNIKKRNSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation with 4-Hydroxyphenylhydrazine

The dihydro-pyrazole ring is formed via [3+2] cycloaddition between the C-6 acetyl group of the chromen-2-one and 4-hydroxyphenylhydrazine:

  • Protocol :

    • Dissolve 3,4,7-trimethyl-5-hydroxy-6-acetylchromen-2-one (1.0 equiv) and 4-hydroxyphenylhydrazine (1.2 equiv) in ethanol.

    • Add catalytic HCl (0.1 equiv) and reflux at 80°C for 8–12 hours.

    • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (MeOH:DCM, 1:9).

Yield : 68–75%. Key Limitation : Prolonged heating (>12 hours) leads to over-oxidation of the dihydropyrazole to pyrazole.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

  • Conditions :

    • Power: 300 W

    • Temperature: 120°C

    • Time: 15 minutes

    • Solvent: Ethanol or solvent-free

Yield Improvement : 82–89%. Advantages : Reduced side products (e.g., <5% pyrazole formation).

Green Chemistry Approaches

Magnetized Distilled Water (MDW) as Solvent

Magnetized water (exposed to 0.5 T magnetic field for 30 minutes) facilitates catalyst-free synthesis:

  • Procedure :

    • Mix chromen-2-one intermediate (1.0 equiv) and 4-hydroxyphenylhydrazine (1.1 equiv) in MDW.

    • Stir at 70°C for 3 hours.

    • Filter precipitate and wash with cold water.

Yield : 85–90%. Environmental Impact : Eliminates toxic solvents and reduces energy consumption by 40% compared to conventional methods.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (10 mol%) in diethyl ether enables mild conditions:

  • Steps :

    • Combine reactants in ether, add PTC agent, and stir at 25°C for 4 hours.

    • Acidify with acetic acid, extract, and purify.

Yield : 70–78%. Applicability : Suitable for acid-sensitive substrates.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Reaction Time Purity (%)
Conventional CyclizationEthanol, HCl, 80°C68–758–12 hours92–95
Microwave-AssistedSolvent-free, 120°C82–8915 minutes97–99
MDW-MediatedH₂O, 70°C85–903 hours94–96
PTCDiethyl ether, 25°C70–784 hours90–93

Key Observations :

  • Microwave and MDW methods prioritize speed and sustainability.

  • Conventional methods remain viable for large-scale production due to lower equipment costs.

Mechanistic Insights into Pyrazole Formation

The reaction proceeds via acid-catalyzed enolization of the C-6 acetyl group, followed by nucleophilic attack by the hydrazine’s terminal nitrogen:

Chromen-2-one+NH2NHPh-OHH+Enol intermediateCyclized dihydropyrazole[1][4]\text{Chromen-2-one} + \text{NH}_2\text{NHPh-OH} \xrightarrow{\text{H}^+} \text{Enol intermediate} \rightarrow \text{Cyclized dihydropyrazole}

Regioselectivity : The 4,5-dihydro-1H-pyrazole forms exclusively due to steric hindrance from the 3,4,7-trimethyl groups, preventing alternative tautomers.

Purification and Characterization

  • Chromatography : Silica gel with MeOH:DCM (1:9) removes unreacted hydrazine and acetylated byproducts.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 12.35 (s, 1H, OH), 7.21 (d, J = 8.5 Hz, 2H, Ar-H), 6.72 (d, J = 8.5 Hz, 2H, Ar-H), 4.12 (dd, J = 10.2 Hz, 1H, pyrazole-H), 3.98 (dd, J = 10.2 Hz, 1H, pyrazole-H), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

    • IR (KBr) : 3278 cm⁻¹ (O-H), 1702 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that related pyrazole-coumarin hybrids displayed potent antibacterial activity against various strains, suggesting the potential for development as new antimicrobial agents .

Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. Its ability to scavenge free radicals can be attributed to the presence of hydroxyl groups, which play a crucial role in neutralizing oxidative stress. This property makes it a candidate for formulations aimed at preventing oxidative damage in biological systems.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The structural features allow for interactions with biological targets involved in cancer progression. Investigations into its mechanisms of action are ongoing, with some evidence suggesting it may inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have focused on its inhibitory effects on key enzymes involved in bacterial cell wall synthesis, which could lead to the development of novel antibiotics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological macromolecules. These studies provide insights into its binding affinities and potential therapeutic targets, enhancing our understanding of its biological mechanisms .

Synthesis and Derivative Development

The synthesis of 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one can be achieved through several methods including one-pot multicomponent reactions. This synthetic versatility allows for the creation of various derivatives with tailored properties for specific applications in drug discovery .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria
Study 2Antioxidant PropertiesShowed effective free radical scavenging capabilities
Study 3Enzyme InhibitionInhibited MurB enzyme crucial for bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one involves several molecular targets and pathways:

    Antioxidant Activity: The compound neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, through the modulation of NF-κB signaling.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three closely related derivatives (Table 1), differing primarily in the substituents on the phenyl ring attached to the pyrazoline moiety. These variations influence physicochemical properties, bioavailability, and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key References
5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one (Target) 4-hydroxyphenyl C₂₄H₂₄N₂O₅ ~438.5
6-[5-(2-Methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one (Compound 33) 2-methoxyphenyl C₂₁H₂₀N₂O₄ 364.4
6-[5-(4-Methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one (Compound 34) 4-methoxyphenyl C₂₁H₂₀N₂O₄ 364.4
5-hydroxy-3,4,7-trimethyl-6-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one 2,3,4-trimethoxyphenyl C₂₄H₂₆N₂O₆ 438.5

Key Differences and Implications

Methoxy groups (e.g., 2- or 4-methoxy in Compounds 33/34) reduce polarity, favoring lipophilicity and membrane permeability, which may improve pharmacokinetics .

Biological Activity: Compounds 33 and 34, bearing methoxy substituents, were synthesized and evaluated for anticancer activity in prior studies. The 2,3,4-trimethoxyphenyl analogue (C₂₄H₂₆N₂O₆) has a molecular weight identical to the target compound but differs in substituent bulkiness, which may alter receptor-binding affinity or metabolic stability .

Synthetic Accessibility :

  • All analogues are synthesized via cyclocondensation reactions between hydrazines and chalcone derivatives. The choice of substituents on the phenyl ring (e.g., hydroxyl vs. methoxy) requires tailored protection/deprotection strategies during synthesis .

Methodological Considerations in Structural Analysis

The structural characterization of these compounds relies on advanced crystallographic and computational tools:

  • SHELXL and ORTEP-3 were used for refining crystal structures and generating thermal ellipsoid plots, ensuring accurate determination of bond lengths and angles .

Biological Activity

The compound 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of chromone derivatives, characterized by a chromenone core with various substituents that influence its biological properties. The synthesis of such compounds typically involves multi-step organic reactions including cyclization and functional group modifications.

Synthetic Pathway

  • Starting Materials : The synthesis often begins with readily available phenolic compounds and pyrazole derivatives.
  • Reactions : Key reactions may include:
    • Condensation : Between a substituted phenol and an appropriate pyrazole precursor.
    • Cyclization : To form the chromone structure.
    • Functionalization : Such as hydroxylation and methylation to yield the final product.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which can mitigate oxidative stress in biological systems.

  • Study Findings : A study demonstrated that similar chromone derivatives could significantly reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases related to oxidative stress .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against various bacterial strains.

  • In Vitro Studies : Compounds with similar structures have shown moderate to good activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Chromones are known for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines can be crucial in treating chronic inflammatory diseases.

  • Case Study : In a model of inflammation induced by lipopolysaccharides (LPS), certain chromone derivatives demonstrated a significant reduction in the levels of TNF-alpha and IL-6 .

Anticancer Potential

Emerging research highlights the anticancer potential of chromone derivatives.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins .

Summary of Biological Activities

Biological ActivityTest Organism/ModelResult
AntioxidantCellular modelsSignificant reduction in oxidative damage
AntimicrobialS. aureus, E. coliModerate to good activity
Anti-inflammatoryLPS-induced modelDecreased TNF-alpha and IL-6 levels
AnticancerCancer cell linesInduction of apoptosis

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityReference
Compound AHighAntimicrobial
Compound BModerateAntioxidant
Compound CLowAnti-inflammatory

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The compound’s core structure involves a coumarin scaffold fused with a pyrazoline moiety. To optimize synthesis:

  • Solvent selection : Ethanol or methanol is commonly used for cyclocondensation reactions to form pyrazoline rings, as demonstrated in similar coumarin-pyrazoline hybrids .
  • Catalysts : Acidic or basic conditions (e.g., glacial acetic acid) can enhance reaction efficiency. For example, Kumar et al. (2017) achieved 46–63% yields for analogous compounds by adjusting reaction pH .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating pure products, as shown in crystallographic studies of pyrazoline derivatives .

Q. What analytical methods are most reliable for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions on the coumarin and pyrazoline rings. For instance, Turgunalieva et al. (2022) resolved coupling constants for diastereotopic protons in pyrazoline derivatives using 2D NMR .
  • X-ray crystallography : Single-crystal studies (e.g., Fun et al., 2011) provide definitive proof of stereochemistry and intramolecular hydrogen bonding, which are crucial for bioactive conformations .
  • HRMS/FTIR : High-resolution mass spectrometry validates molecular formulas, while FTIR identifies functional groups like hydroxyls (broad peaks at 3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in bioactivity (e.g., anticancer vs. antibacterial effects) may arise from:

  • Substituent effects : The 4-hydroxyphenyl group on the pyrazoline ring (as in this compound) may enhance π-π stacking with DNA targets, while methyl groups on the coumarin core could influence hydrophobicity and membrane permeability .
  • Assay variability : Standardize in vitro models (e.g., MTT assays for cytotoxicity) and cell lines (e.g., HeLa vs. MCF-7) to ensure comparability. Kumar et al. (2017) noted IC50_{50} variations of ±2 μM across replicates due to cell passage number differences .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicity?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Physicochemical profiling : Measure log P (octanol-water partition coefficient) to predict bioaccumulation. ACD/Labs Percepta (as in ) can estimate properties like solubility and degradation half-lives .
  • Biotic/abiotic transformation assays : Use HPLC-MS to track degradation products in simulated sunlight or microbial-rich environments .
  • Tiered ecotoxicity testing : Start with Daphnia magna acute toxicity assays (OECD 202) before progressing to fish embryo tests (OECD 236) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking studies : Use AutoDock Vina to screen derivatives against kinase domains (e.g., EGFR or CDK2). Pyrazoline rings often act as hinge-binding motifs, while coumarin’s planar structure intercalates DNA .
  • QSAR models : Correlate substituent electronegativity (e.g., –OCH3_3 vs. –NO2_2) with bioactivity. For example, electron-withdrawing groups on the coumarin ring may improve DNA binding but reduce solubility .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain compound stability without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability, as demonstrated for structurally similar flavonoids .

Q. What strategies mitigate synthetic byproducts during pyrazoline ring formation?

  • Temperature control : Maintain reactions at 60–70°C to minimize side reactions like over-oxidation of dihydropyrazolines .
  • Protecting groups : Temporarily protect hydroxyl groups (e.g., with acetyl) to prevent unwanted cyclization or dimerization .

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